molecular formula C9H5BrO2 B1415917 5-Bromo-6-ethynyl-1,3-dioxaindane CAS No. 2229487-81-2

5-Bromo-6-ethynyl-1,3-dioxaindane

Cat. No.: B1415917
CAS No.: 2229487-81-2
M. Wt: 225.04 g/mol
InChI Key: XZDKHCSXDIXEMM-UHFFFAOYSA-N
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Description

5-Bromo-6-ethynyl-1,3-dioxaindane is an organic compound with the chemical formula C10H5BrO2. It is a derivative of indane, containing both bromine and ethynyl groups, which contribute to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-ethynyl-1,3-dioxaindane typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethynylmagnesium bromide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-ethynyl-1,3-dioxaindane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ethynyl group can also be reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

5-Bromo-6-ethynyl-1,3-dioxaindane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethynyl-1,3-dioxaindane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and drug delivery applications. Additionally, the bromine atom can facilitate the formation of carbon-bromine bonds, which are important in various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-Bromo-6-ethynyl-1,3-dioxaindane.

    6-Ethynyl-1,3-dioxaindane: Lacks the bromine atom but shares similar structural features.

    5-Bromo-1,3-dioxaindane: Lacks the ethynyl group but contains the bromine atom.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-bromo-6-ethynyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h1,3-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDKHCSXDIXEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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